8-Nitroquinolin-5-amine
Overview
Description
8-Nitroquinolin-5-amine is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol .
Synthesis Analysis
The synthesis of 8-Nitroquinolin-5-amine involves nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which are separated by distillation and sublimation. The 8-nitro isomer is then reduced with tin powder in the presence of hydrochloric acid to give the amines . Another method involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular structure of 8-Nitroquinolin-5-amine is represented by the InChI code: 1S/C9H7N3O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H,10H2 .Physical And Chemical Properties Analysis
8-Nitroquinolin-5-amine has a melting point of 240-245 degrees Celsius .Scientific Research Applications
Antibacterial Properties
8-Nitroquinolin-5-amine derivatives have been explored for their antibacterial properties. Research has shown that certain derivatives, particularly those with substituted primary amine appendages, exhibit significant antibacterial activity against both gram-positive and gram-negative strains. Notably, derivatives with more lipophilic groups have demonstrated enhanced activity against gram-positive strains like S. aureus, with minimum inhibitory concentrations (MIC) in the range of 2-5 microg/mL (Al-Hiari et al., 2007).
Synthesis Advancements
The synthesis of amino analogues of pharmacologically interesting compounds from 8-nitroquinolin-5-amine has been facilitated by microwave-assisted nucleophilic substitution reactions. This method has proven to be more efficient than conventional heating, yielding moderate-to-high results. Such advancements in synthetic methodologies enhance the feasibility of producing various derivatives for further pharmacological evaluations (Štefane et al., 2012).
Vicarious Nucleophilic Amination
Vicarious nucleophilic substitution (VNS) of hydrogen using 8-nitroquinolin-5-amine has been explored, revealing that such reactions predominantly occur at positions ortho to the nitro group, except for 8-nitroquinoline, which reacts at the para position. This finding opens avenues for the targeted synthesis of compounds with specific structural motifs, potentially useful in various chemical and pharmaceutical applications (Szpakiewicz & Grzegożek, 2008).
Spectroscopic and Computational Studies
Spectroscopic characterization combined with computational studies on derivatives of 8-nitroquinolin-5-amine, like 8-hydroxy-5-nitroquinoline, has provided insights into their reactive properties. Such studies help in understanding the electronic structure, reactive sites, and potential non-linear optical (NLO) behavior of these compounds, facilitating their application in the development of NLO materials and understanding their interaction with biological targets (Sureshkumar et al., 2018).
Anticancer Potential
Comparative studies of clioquinol and its analogues, including 8-nitroquinolin-5-amine derivatives, have identified 8-hydroxy-5-nitroquinoline (NQ) as a potent anticancer agent. NQ, in combination with copper, shows enhanced cytotoxicity towards cancer cell lines, highlighting its potential as a therapeutic agent. Its mechanism of action, distinct from that of clioquinol due to the absence of zinc ionophore activity, suggests a unique pathway for cancer cell cytotoxicity, warranting further investigation into its clinical applications (Jiang et al., 2011).
properties
IUPAC Name |
8-nitroquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXJGQTEDKYER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415398 | |
Record name | 8-nitroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitroquinolin-5-amine | |
CAS RN |
42606-39-3 | |
Record name | 8-Nitro-5-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42606-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-nitroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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